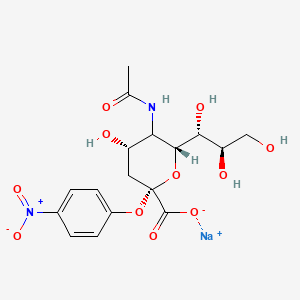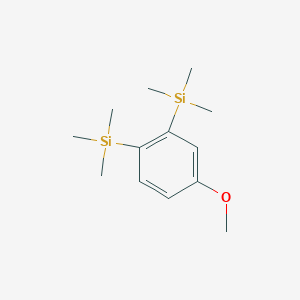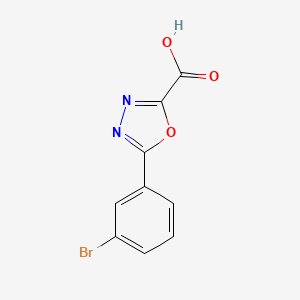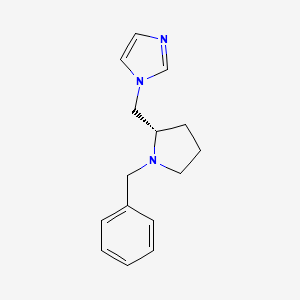
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate is a chemical compound with the empirical formula C17H22N2O11. It is commonly used in organic synthesis and biochemical research. This compound is known for its role as a substrate in enzyme-catalyzed reactions, particularly those involving sialidase enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate typically involves the reaction of N-acetylneuraminic acid with p-nitrophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .
化学反应分析
Types of Reactions
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content .
科学研究应用
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various chemical reactions to study enzyme kinetics and mechanisms.
Biology: It serves as a tool to investigate the activity of sialidase enzymes, which play a crucial role in cellular processes.
Medicine: The compound is used in the development of diagnostic assays and therapeutic agents targeting sialidase-related diseases.
Industry: It is employed in the production of specialized chemicals and pharmaceuticals.
作用机制
The compound exerts its effects by acting as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. It interacts with sialidase enzymes, facilitating the transfer of sialic acid residues to acceptor molecules. This process is essential for various biological functions, including cell signaling and pathogen recognition .
相似化合物的比较
Similar Compounds
N-Acetylneuraminic acid: A precursor in the synthesis of 2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Another compound used in enzyme activity assays.
5-Bromo-4-chloro-3-indolyl alpha-D-N-acetylneuraminic acid sodium salt: A similar compound with different substituents.
Uniqueness
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate is unique due to its specific structure, which allows it to act as an effective sialyl donor in biochemical reactions. Its ability to participate in trans-sialylation makes it a valuable tool in research and industrial applications .
属性
分子式 |
C17H21N2NaO11 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1 |
InChI 键 |
UVBQAEXLKFXKPM-PYEZJKNYSA-M |
手性 SMILES |
CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)

![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)


![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)



![disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14114223.png)
